molecular formula C20H17BN2O4S B12957330 Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B12957330
M. Wt: 392.2 g/mol
InChI Key: GTFCBHZBSGPDCH-UHFFFAOYSA-N
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Description

Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group attached to a complex aromatic structure, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl and Methylphenylsulfonyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Modified aromatic compounds.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology:

    Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.

Medicine:

    Drug Development: Potential use in developing new pharmaceuticals due to its ability to form stable complexes with biological molecules.

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and cross-coupling reactions. The molecular targets include enzymes with active site serine residues and other nucleophilic centers in organic molecules.

Comparison with Similar Compounds

    4-Pyridinylboronic Acid: Another boronic acid with a simpler structure.

    (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid: A closely related compound with a similar core structure.

Uniqueness: Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its complex aromatic structure and the presence of both phenyl and methylphenylsulfonyl groups. This makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C20H17BN2O4S

Molecular Weight

392.2 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]boronic acid

InChI

InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3

InChI Key

GTFCBHZBSGPDCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C2=C1C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)(O)O

Origin of Product

United States

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